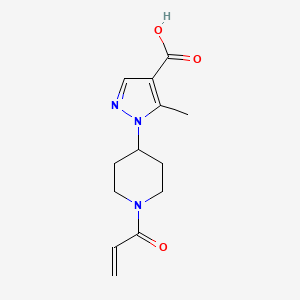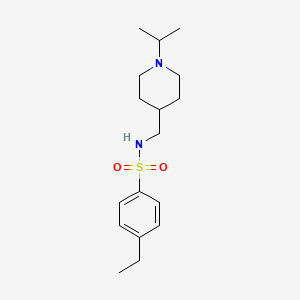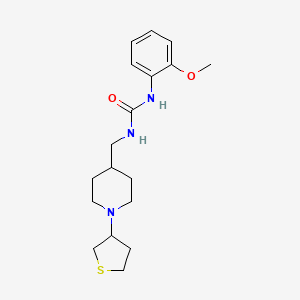
1-(2-Chlorophenyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has gained significant attention in the scientific community due to its unique structure and promising pharmacological properties.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis The study by Jeon et al. (2014) presents the crystal structure of a benzoylurea pesticide, highlighting the importance of structural analysis in understanding the physical and chemical properties of urea derivatives. The detailed examination of molecular interactions and three-dimensional architecture provides a foundation for the development and optimization of pesticides and other chemicals (Youngeun Jeon, Gihaeng Kang, Sangjin Lee, Tae Ho Kim, 2014).
In Vitro Biological Activity Denoyelle et al. (2012) identified symmetrical N,N'-diarylureas as potent activators of the eIF2α kinase, inhibiting cancer cell proliferation. This research demonstrates the potential therapeutic applications of urea derivatives in developing anti-cancer agents by targeting specific biological pathways (S. Denoyelle, Ting Chen, Limo Chen, Yibo Wang, Edvin Klosi, J. Halperin, B. Aktas, M. Chorev, 2012).
Environmental Degradation Studies Electro-Fenton degradation of antimicrobials, as researched by Sirés et al. (2007), shows how urea derivatives can be broken down in environmental settings. This study underscores the significance of understanding the environmental fate and degradation pathways of chemical compounds for mitigating potential ecological impacts (I. Sirés, N. Oturan, M. Oturan, R. Rodríguez, J. Garrido, E. Brillas, 2007).
Nonlinear Optical Properties The investigation of nonlinear optical parameters of bis-chalcone derivatives by Shettigar et al. (2006) provides insight into the applications of urea derivatives in the development of materials with significant optical properties. Such studies are crucial for advancing photonic and optoelectronic technologies (S. Shettigar, K. Chandrasekharan, G. Umesh, B. Sarojini, B. Narayana, 2006).
Corrosion Inhibition Research by Bahrami and Hosseini (2012) on the inhibition effect of certain urea derivatives in corrosive environments illustrates the practical applications of these compounds in protecting metals against corrosion. This study highlights the role of urea derivatives in industrial applications where material durability is crucial (M. Bahrami, Seyed Mohammad Ali Hosseini, 2012).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2/c1-17(23-2,12-7-3-5-9-14(12)19)11-20-16(22)21-15-10-6-4-8-13(15)18/h3-10H,11H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMANMSAAHLNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

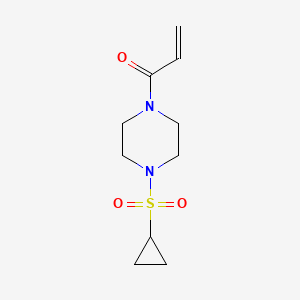
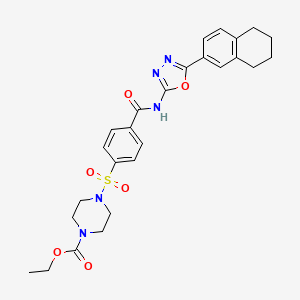

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2557224.png)
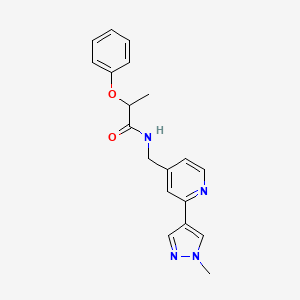
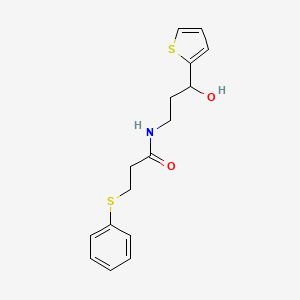

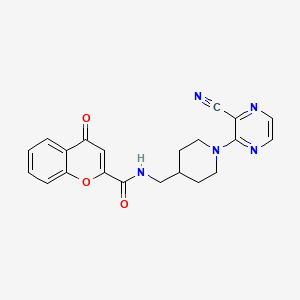
![N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2557234.png)
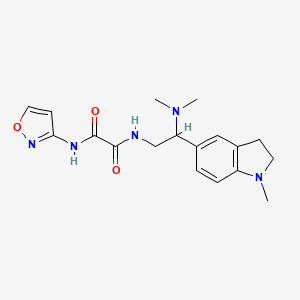
![3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2557237.png)
